![molecular formula C23H17Cl2N5OS B5557756 N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5557756.png)
N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide
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Description
This compound belongs to a class of heterocyclic compounds known for their diverse biological activities and potential in various fields of chemistry and pharmacology. Its structure incorporates elements like 1,2,4-triazole, benzylidene, and acetohydrazide, making it a candidate for detailed scientific investigation due to its potential interactions and properties.
Synthesis Analysis
The synthesis of such compounds typically involves the condensation of acetohydrazides with appropriate aldehydes or ketones to introduce the benzylidene moiety, followed by reactions with thiocyanates or isothiocyanates to incorporate the triazole and thioether components. These reactions are carefully controlled to achieve the desired specificity in the product's structure (Bekircan, Ülker, & Menteşe, 2015).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as IR, NMR (both 1H and 13C), and mass spectrometry are pivotal in determining the molecular structure of such compounds. These analyses confirm the presence of the triazole ring, benzylidene linkage, and the acetohydrazide moiety, as well as the overall geometry of the molecule (Demir, Dinçer, Cukurovalı, & Yilmaz, 2012).
Chemical Reactions and Properties
The reactivity of this compound is influenced by its functional groups. The acetohydrazide part can undergo further condensation reactions, while the triazole ring may participate in nucleophilic substitution reactions. These properties enable the compound to form various derivatives, which can be explored for different biological or chemical applications (Karrouchi et al., 2021).
Physical Properties Analysis
The compound's physical properties, such as melting point, solubility, and crystal structure, are crucial for its characterization and application. These properties are determined using methods like X-ray diffraction and thermal analysis, providing insights into the stability and behavior of the compound under different conditions (Purandara et al., 2019).
Scientific Research Applications
Antioxidant and Antitumor Activities
Compounds related to N'-(2-chlorobenzylidene)-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide have been evaluated for their antioxidant and antitumor activities. The study by El-Moneim, El‐Deen, and El-Fattah (2011) synthesized nitrogen heterocycles showing potential antioxidant and antitumor properties, highlighting the therapeutic potential of such compounds in treating cancer and oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011).
Enzyme Inhibition for Disease Treatment
Riaz et al. (2020) synthesized new N-aryl derivatives with 1,2,4-triazole motifs, showing moderate to good activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes related to Alzheimer's disease. This suggests their potential use in the development of therapeutics for neurodegenerative conditions (Riaz et al., 2020).
Lipase and α-Glucosidase Inhibition
Bekircan, Ülker, and Menteşe (2015) explored the synthesis of novel heterocyclic compounds derived from 1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibitory activities. Such compounds show promise in the treatment of obesity and diabetes, respectively (Bekircan, Ülker, & Menteşe, 2015).
Antimicrobial and Antifungal Properties
Synthesized compounds have also been assessed for their antimicrobial and antifungal properties, providing insights into their potential use in combating infectious diseases. For instance, Prasad et al. (2009) evaluated the antimicrobial activities of substituted triazolothiadiazoles, finding that some exhibited promising activities against various pathogens (Prasad et al., 2009).
properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17Cl2N5OS/c24-18-12-10-16(11-13-18)22-28-29-23(30(22)19-7-2-1-3-8-19)32-15-21(31)27-26-14-17-6-4-5-9-20(17)25/h1-14H,15H2,(H,27,31)/b26-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIHQHHZCVCKQTR-VULFUBBASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17Cl2N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(2-chlorophenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide |
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